

Total Synthesis Protocols for (+)-Hannokinol: Application Notes

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Compound of Interest

Compound Name: (+)-Hannokinol

Cat. No.: B147000

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Introduction

(+)-Hannokinol is a naturally occurring linear diarylheptanoid first isolated from the seeds of *Alpinia blepharocalyx*. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. The structural core of **(+)-Hannokinol** features a seven-carbon aliphatic chain connecting two aromatic rings, with a characteristic 1,3-diol moiety. Its intriguing biological profile and potential as a synthon for other natural products have made it a compelling target for total synthesis. This document provides detailed application notes on the total synthesis of **(+)-Hannokinol**, focusing on the key strategies and experimental protocols developed to date.

Synthetic Strategies

The first total syntheses of **(+)-hannokinol** were independently reported in 2015 by the research groups of Yadav and Babu, who pursued similar synthetic routes. More recently, a formal synthesis was developed, offering an alternative approach to a key intermediate.

Yadav's Total Synthesis (2015)

Yadav and coworkers' strategy hinges on the construction of a key tetrahydropyran intermediate which is then converted to **(+)-Hannokinol**. The synthesis commences from a known aldehyde and proceeds through a sequence of stereoselective reactions to establish the desired stereocenters.

Babu's Total Synthesis (2015)

Contemporaneously, Babu's group reported a convergent synthesis of **(+)-Hannokinol**. A key feature of their approach is a diastereoselective alkynylation to construct the carbon skeleton.

Formal Synthesis via Horner-Wittig Reaction

A more recent approach describes a formal synthesis of **(+)-hannokinol** by intercepting an intermediate from Yadav's synthesis. This strategy utilizes a chiral Horner-Wittig reagent to introduce the 1,3-diol motif with high stereocontrol.

Data Presentation

Table 1: Comparison of Key Steps and Yields in the Total Synthesis of **(+)-Hannokinol**



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Protocol 1: Formal Synthesis of Intermediate 4 via Horner-Wittig Reaction

This protocol outlines the synthesis of a key intermediate in Yadav's total synthesis, as achieved through a formal synthesis approach.

1. Synthesis of Aldehyde 11

- Reaction: Esterification of 4-methoxyphenylacetic acid followed by DIBAL-H reduction.
- Procedure:
 - To a solution of 4-methoxyphenylacetic acid (1.0 equiv) in methanol, add a catalytic amount of sulfuric acid and reflux.
 - After completion, concentrate the reaction mixture and extract with an organic solvent. Dry and concentrate to yield the methyl ester.
 - Dissolve the methyl ester in anhydrous THF and cool to -78 °C.
 - Add DIBAL-H (1.0 M in toluene, 2.0 equiv) dropwise.
 - Allow the reaction to warm to room temperature and stir until completion.
 - Quench the reaction carefully at 0 °C with a suitable reagent (e.g., Rochelle's salt solution).
 - Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography to afford aldehyde 11.
- Yield: 89% over two steps.

2. Horner-Wittig Reaction to form β -Hydroxy-ketone 22

- Reaction: Reaction of aldehyde 11 with a chiral Horner-Wittig reagent.
- Procedure:
 - To a solution of the chiral Horner-Wittig reagent 7 (readily prepared from 2-deoxy-D-ribose) in an appropriate anhydrous solvent, add a suitable base (e.g., KHMDs) at low temperature.

- Add a solution of aldehyde 11 (1.0 equiv) to the reaction mixture.
- Stir at low temperature until the reaction is complete.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.
- Yield: 85%.

3. Evans-Tishchenko Reduction and Deprotection to form anti-1,3-diol 23

- Reaction: Diastereoselective reduction of the β -hydroxy-ketone.
- Procedure:
 - Dissolve the β -hydroxy-ketone 22 (1.0 equiv) in anhydrous THF.
 - Add an excess of a simple aldehyde (e.g., acetaldehyde) as a hydride source.
 - Cool the solution to a low temperature (e.g., -50 °C to -20 °C) and add a solution of samarium(II) iodide (SmI_2) in THF.
 - Stir the reaction for several hours until completion.
 - Work up the reaction and proceed to the deprotection step without purification of the intermediate monoester.
 - Treat the crude product with a base (e.g., potassium carbonate) in a protic solvent (e.g., methanol/water) to afford the anti-1,3-diol 23.
- Yield: 80% over two steps.

4. Heck Coupling to form Compound 26

- Reaction: Palladium-catalyzed cross-coupling of an aryl iodide with an alkene.
- Procedure:

- To a solution of the protected anti-1,3-diol and an appropriate aryl iodide 25 in a suitable solvent, add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
 - Add a base (e.g., a tertiary amine) and heat the reaction mixture until completion.
 - After cooling, filter the reaction mixture and concentrate the filtrate.
 - Purify the residue by column chromatography to yield compound 26.
- Yield: 84%.

5. Hydrogenation and Deprotection to afford Intermediate 4

- Reaction: Reduction of the double bond and removal of silyl protecting groups.
- Procedure:
 - Dissolve compound 26 in a suitable solvent and add a palladium on carbon catalyst (10 mol%).
 - Stir the mixture under a hydrogen atmosphere (1 bar) until the reaction is complete.
 - Filter off the catalyst and concentrate the filtrate to obtain the saturated compound 27.
 - Dissolve compound 27 in a suitable solvent and treat with a fluoride source (e.g., HF-pyridine complex) to remove the silyl ethers.
 - Quench the reaction and extract the product. Purify by column chromatography to afford intermediate 4.
- Yield: 93% for hydrogenation, 87% for deprotection.

Visualizations

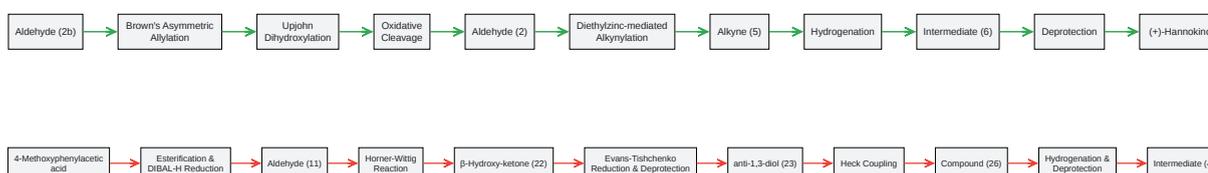
Synthetic Pathway Diagrams



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